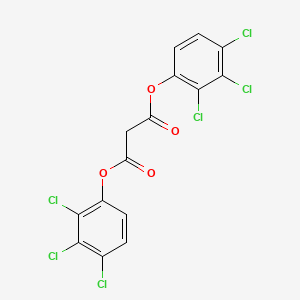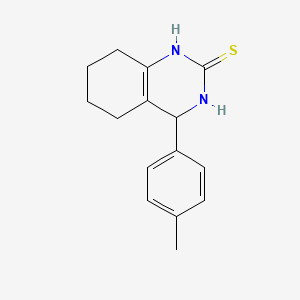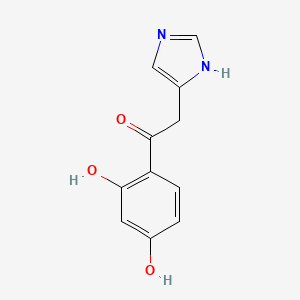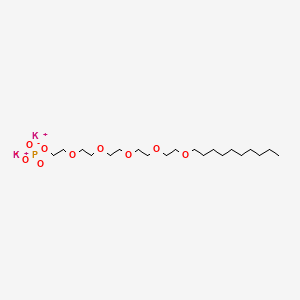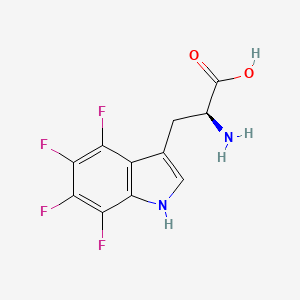![molecular formula C8H20NO3PS B14472481 Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate CAS No. 72397-77-4](/img/structure/B14472481.png)
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, an amino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and a methylsulfanyl-containing compound. One common method is the hydrophosphonylation of imines, where diethyl phosphite reacts with an imine derived from 3-(methylsulfanyl)propylamine under mild conditions . The reaction is usually catalyzed by a base such as triethylamine and conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in amino acid metabolism.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes involved in amino acid metabolism. The compound can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: A simpler analog with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide with a phosphonate group.
Uniqueness
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
72397-77-4 |
|---|---|
Molecular Formula |
C8H20NO3PS |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(10,12-5-2)8(9)6-7-14-3/h8H,4-7,9H2,1-3H3 |
InChI Key |
ZPIAWAWHXSYEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCSC)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



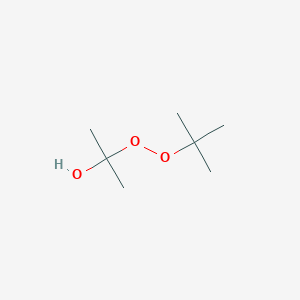


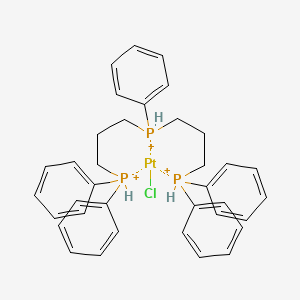

![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
